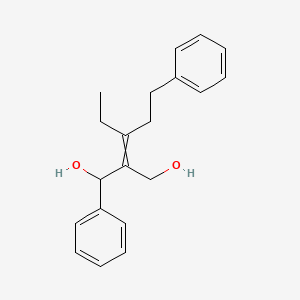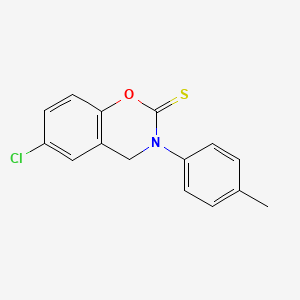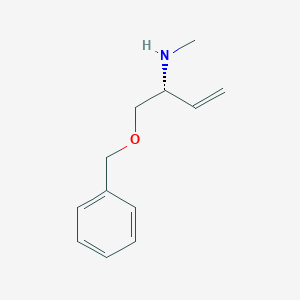![molecular formula C28H12N6 B12603010 2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) CAS No. 917762-08-4](/img/structure/B12603010.png)
2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated system with multiple cyano groups, which contribute to its electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) typically involves a series of condensation reactions. One common method is the Knoevenagel condensation, which involves the reaction of aromatic aldehydes with active methylene compounds in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) involves its interaction with molecular targets through its conjugated system and cyano groups. These interactions can lead to changes in electronic properties and the formation of charge-transfer complexes. The compound’s ability to participate in intramolecular charge transfer (ICT) makes it suitable for applications in optoelectronic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)
- 2,2’-[(2,5-Dibromo-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)
Uniqueness
2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) is unique due to its multiple cyano groups, which enhance its electron-withdrawing properties and contribute to its stability and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Propiedades
Número CAS |
917762-08-4 |
|---|---|
Fórmula molecular |
C28H12N6 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
2,5-bis[2-(2,5-dicyanophenyl)ethenyl]benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C28H12N6/c29-13-19-1-3-25(15-31)21(9-19)5-7-23-11-28(18-34)24(12-27(23)17-33)8-6-22-10-20(14-30)2-4-26(22)16-32/h1-12H |
Clave InChI |
SOESXPWDHVPQFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C=CC2=CC(=C(C=C2C#N)C=CC3=C(C=CC(=C3)C#N)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


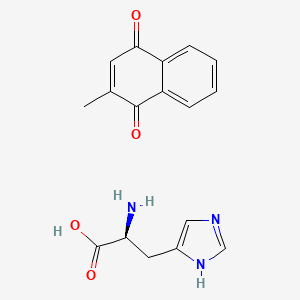
amino}methyl)phenol](/img/structure/B12602940.png)
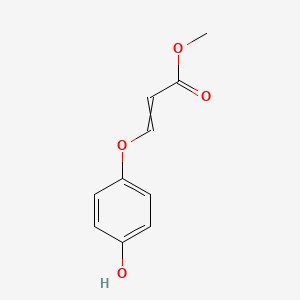
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
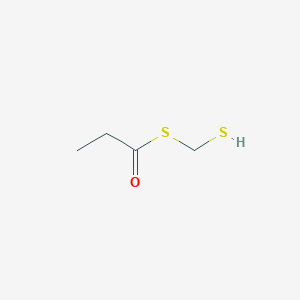
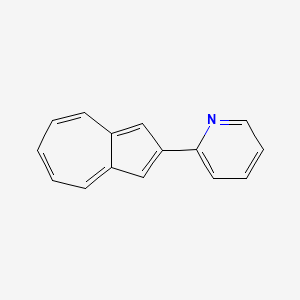
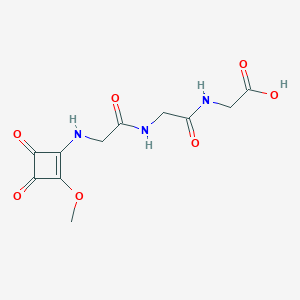
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
